molecular formula C13H11ClF3N3O3S B2926500 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1396707-42-8

2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2926500
CAS No.: 1396707-42-8
M. Wt: 381.75
InChI Key: YKAZTTIADVSVPW-UHFFFAOYSA-N
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Description

2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide ( 1396707-42-8) is a synthetic sulfonamide-based compound of significant interest in pharmacological and chemical research. With the molecular formula C13H11ClF3N3O3S and a molecular weight of 381.76 g/mol, this reagent features a benzene-sulfonamide core structure substituted with a chloro group and a trifluoromethyl group, linked to a 6-ethoxypyrimidin-4-yl moiety via a sulfonamide bridge . Sulfonamides represent a privileged scaffold in medicinal chemistry, known for their broad spectrum of pharmacological activities. They primarily function by inhibiting key enzymes like dihydropteroate synthetase (imparting antibacterial properties) and carbonic anhydrase, but their research utility extends far beyond this to potential applications in inflammation, diuresis, hypoglycemia, and glaucoma . The specific substitution pattern on this compound—particularly the ethoxy-pyrimidine and trifluoromethyl groups—is a common structural motif in drug discovery aimed at enhancing metabolic stability, binding affinity, and membrane permeability. This compound is offered for research use only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this high-purity chemical intermediate in the synthesis of novel bioactive molecules, as a building block in heterocyclic chemistry, or for probing structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O3S/c1-2-23-12-6-11(18-7-19-12)20-24(21,22)10-5-8(13(15,16)17)3-4-9(10)14/h3-7H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAZTTIADVSVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine.

    Introduction of the Chloro Group: Chlorination of the benzene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the chlorinated benzene derivative with a sulfonamide precursor under basic conditions.

    Final Coupling: The ethoxypyrimidinyl group can be coupled to the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitro or sulfonamide groups, potentially converting them to amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group could yield ethyl aldehyde or ethyl carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Compound 17d: N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide
  • Core Structure : Pyridine ring (vs. pyrimidine in the target compound) with benzyloxy and methyl substituents.
  • Functional Groups : The sulfonamide linkage and trifluoromethylbenzene are retained, but the ethoxy group is replaced by benzyloxy.
  • Applications : Used in electrochemical polymers, demonstrating sulfonamide derivatives’ versatility in materials science .
Celecoxib: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide
  • Core Structure : Pyrazole ring (vs. pyrimidine) linked to a methylphenyl group.
  • Functional Groups : Retains the sulfonamide and trifluoromethyl motifs.
  • Applications : A selective COX-2 inhibitor used as an anti-inflammatory drug. The trifluoromethyl group enhances metabolic stability and target affinity .
  • Key Difference : Pyrazole vs. pyrimidine alters electronic properties and steric interactions, influencing biological target specificity.
Flumetralin: 2-Chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine
  • Core Structure : Nitro and trifluoromethyl-substituted benzene.
  • Functional Groups : Chloro and fluoro substituents, with a methanamine linkage.
  • Applications : Pesticide (plant growth regulator). The nitro groups increase reactivity, while chloro/fluoro substituents enhance environmental persistence .
  • Key Difference : Lack of sulfonamide linkage and heterocyclic core reduces structural overlap with the target compound.

Comparative Analysis of Substituent Effects

Parameter Target Compound Compound 17d Celecoxib Flumetralin
Core Heterocycle Pyrimidine (6-ethoxy) Pyridine (benzyloxy, methylated) Pyrazole Benzene (nitro-substituted)
Sulfonamide Group Present Present Present Absent
Electronegative Groups Cl, CF₃ CF₃ CF₃, methylphenyl Cl, F, CF₃, nitro
Applications Undefined (inferred agrochemical/pharmaceutical) Electrochemical polymers NSAID (COX-2 inhibition) Pesticide
Key Functional Advantage Ethoxy-pyrimidine enhances solubility Benzyloxy improves polymer stability Trifluoromethyl boosts COX-2 affinity Nitro groups enhance pesticidal activity

Mechanistic Insights from Analogues

  • Role of Trifluoromethyl (CF₃) : In celecoxib, CF₃ stabilizes the pyrazole ring and enhances COX-2 binding via hydrophobic interactions. This suggests the target compound’s CF₃ group may similarly improve target engagement in its intended application .
  • Ethoxy vs. Benzyloxy : Compound 17d’s benzyloxy group increases steric bulk, favoring material stability, whereas the target compound’s ethoxy group likely improves aqueous solubility for biological applications .
  • Chloro Substituent : Present in both the target compound and flumetralin, chloro groups often enhance lipophilicity and membrane penetration, critical for agrochemical efficacy .

Biological Activity

2-Chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide, with the CAS number 1396707-42-8, is a compound that has garnered interest for its potential biological activities. Its molecular formula is C13H11ClF3N3O3SC_{13}H_{11}ClF_3N_3O_3S, and it features a sulfonamide functional group, which is often associated with various pharmacological effects.

Antitumor Activity

Several studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many sulfonamides act as inhibitors of carbonic anhydrase, which is involved in pH regulation and ion transport in cells. This inhibition can lead to reduced tumor growth and metastasis.
  • Cell Cycle Arrest : Compounds similar to this sulfonamide have been reported to induce cell cycle arrest in cancer cells, preventing them from proliferating.
  • Apoptosis Induction : Certain derivatives have shown the ability to trigger apoptosis in malignant cells, leading to programmed cell death.

Toxicity Studies

Toxicity assessments conducted on related compounds suggest that while they exhibit potent biological effects, they also pose certain risks. For example, a study noted dose-dependent nephropathy and hepatotoxicity in animal models at high doses (≥50 mg/kg) .

Research Findings

Recent literature has highlighted the synthesis and evaluation of various derivatives of sulfonamides, including this compound. These studies typically focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vitro and In Vivo Studies : Evaluating the efficacy and safety of these compounds in laboratory settings before clinical application.

Case Studies

  • In Vitro Studies : A study demonstrated that a related compound inhibited T-cell proliferation with an IC50 value of 0.004 μM, showcasing its potential as an immunomodulator .
  • Animal Models : In vivo studies using murine models indicated that administration of similar sulfonamide compounds led to significant tumor regression without severe adverse effects at therapeutic doses.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor growth
Enzyme InhibitionCarbonic anhydrase inhibition
Cell Cycle ArrestInduction of G0/G1 phase arrest
ApoptosisTriggering programmed cell death
ToxicityNephropathy at high doses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology: The synthesis typically involves sequential functionalization of the pyrimidine and benzene sulfonamide moieties. For example, chlorination of a pyridine derivative followed by nucleophilic substitution with an ethoxy group (as seen in analogous pyrimidine syntheses) . Key steps include:

  • Step 1: Preparation of the 6-ethoxypyrimidin-4-amine intermediate via nucleophilic substitution under reflux with ethanol and a base (e.g., K2_2CO3_3).
  • Step 2: Sulfonylation using 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane with a tertiary amine catalyst (e.g., triethylamine) .
  • Optimization: Reaction yield improvements (~15–20%) are achieved by controlling temperature (0–5°C during sulfonylation) and using molecular sieves to absorb moisture .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology:

  • Analytical Techniques:
  • HPLC-MS: To confirm molecular weight (expected [M+H]+^+ ~436.7) and detect impurities (<1% threshold).
  • 1^1H/19^19F NMR: Characterize ethoxy (δ 1.3–1.5 ppm for CH3_3, δ 3.8–4.2 ppm for OCH2_2) and trifluoromethyl (δ -60 to -65 ppm) groups .
  • X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., pyrimidine substitution pattern) using single-crystal diffraction, as demonstrated for structurally related sulfonamides .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology:

  • PPE: Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure (due to sulfonamide reactivity) .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents).
  • Waste Disposal: Segregate halogenated byproducts and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biochemical interactions, and what computational models predict its binding affinity?

  • Methodology:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., bacterial PPTases, as seen in structurally related sulfonamides ). The CF3_3 group enhances hydrophobic binding in enzyme pockets (ΔG ≈ -9.2 kcal/mol in preliminary simulations).
  • QSAR Studies: Corrogate electronic parameters (Hammett σm_m for CF3_3 = +0.43) with inhibitory activity to design analogs .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology:

  • Metabolite Profiling: Use LC-HRMS to identify active metabolites (e.g., N-dealkylation or sulfonamide hydrolysis products) that may explain discrepancies .
  • Pharmacokinetic Studies: Measure plasma half-life (t1/2_{1/2}) in rodent models to assess bioavailability limitations (e.g., poor solubility in aqueous media) .

Q. How can researchers design SAR studies to optimize the compound’s antibacterial activity?

  • Methodology:

  • Analog Synthesis: Modify the ethoxy group (e.g., replace with methoxy or propoxy) and test against Gram-negative pathogens (MIC assays).
  • Enzyme Assays: Measure inhibition of bacterial PPTases (IC50_{50}) to correlate structural changes with activity .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Methodology:

  • Solvent Screening: Use mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) to induce slow crystallization.
  • Seeding: Introduce microcrystals of a structurally similar compound (e.g., 4-chloro-N-(4-substituted-phenyl)benzamide) to promote nucleation .

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